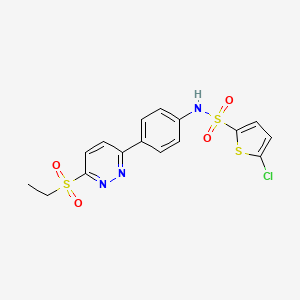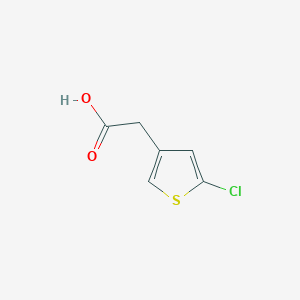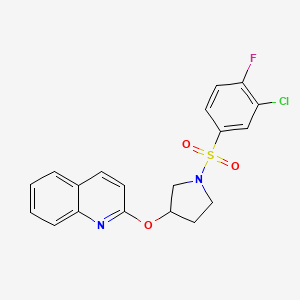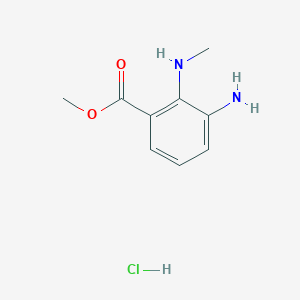![molecular formula C19H31N3O3 B2724756 8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1210323-39-9](/img/structure/B2724756.png)
8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK. BTK is a key signaling molecule in the B-cell receptor pathway, making TAK-659 a promising therapeutic agent for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Structural Analysis and Conformation
- Structural Characterization : The compound exhibits a unique structure consisting of two connected rings, demonstrating specific conformational properties crucial for its interaction with biological targets. Studies like those by Rohlíček et al. (2010) on similar compounds reveal detailed crystallographic data, offering insights into their molecular geometry and intermolecular interactions (Rohlíček et al., 2010).
Supramolecular Arrangements
- Molecular and Crystal Structure Relations : Research on derivatives like 8-methoxy and 8-butoxy variants underscores the influence of substituents on supramolecular arrangements, illustrating the compound's utility in understanding molecular packing and hydrogen bonding patterns within crystal structures (Graus et al., 2010).
Conformational and Reactivity Studies
- Conformational Flexibility and Reactivity : Investigations into the compound's analogs and derivatives, such as those focusing on spirohydantoin derivatives, elucidate the conformational dynamics and reactivity under various chemical conditions, contributing to the development of novel synthetic methodologies and the exploration of biological activities (Czopek et al., 2016).
Pharmacological Potential
- Exploration of Biological Activities : While explicit details on drug use and dosage are excluded, research indicates the potential for investigating the pharmacological properties of related compounds, providing a foundation for future drug discovery efforts. For instance, studies on spirooxazolidine derivatives related to muscarinic agonists hint at the compound's relevance in designing new therapeutic agents (Tsukamoto et al., 1993).
Environmental and Material Science Applications
- Materials Science and Environmental Impact : The compound and its derivatives are subjects of investigation in materials science, particularly in the study of non-intentionally added substances (NIAS) in food contact materials, showcasing its relevance beyond biomedical applications (Tsochatzis et al., 2020).
Propriétés
IUPAC Name |
8-tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-18(2,3)14-7-9-19(10-8-14)16(24)22(17(25)20-19)13-15(23)21-11-5-4-6-12-21/h14H,4-13H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICXFBIHBOZKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)


![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)
![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)


